[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451776
InChI: InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(11-21)20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13451776

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(11-21)20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
Standard InChI Key CUCHXCUJNJXXAM-LYKKTTPLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a piperidine ring substituted at the 1-position with an (S)-2-amino-3-methyl-butyryl group and at the 3-position with a benzyl carbamate moiety. The stereochemical configuration at both chiral centers—(S) for the amino acid side chain and (3S) for the piperidine ring—plays a critical role in its molecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
IUPAC NameBenzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
CAS Number1401666-94-1

The benzyl carbamate group serves as a protective moiety during synthesis, while the amino acid side chain contributes to hydrogen-bonding interactions with biological targets.

Synthetic Methodologies

Stepwise Assembly

Synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: The piperidine ring is derivatized via reductive amination or nucleophilic substitution to introduce the carbamate group.

  • Amino Acid Coupling: The (S)-2-amino-3-methyl-butyryl moiety is conjugated to the piperidine nitrogen using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Carbamate Formation: Reaction with benzyl chloroformate under basic conditions installs the benzyl carbamate group.

Industrial-Scale Considerations

Optimized protocols employ continuous flow reactors to enhance yield (reported up to 85%) and reduce reaction times. Purification via gradient silica gel chromatography ensures >95% purity, critical for pharmaceutical applications.

Reactivity and Functionalization

Key Reaction Pathways

The compound participates in reactions characteristic of both amines and carbamates:

  • Nucleophilic Substitution: The piperidine nitrogen undergoes alkylation or acylation.

  • Deprotection: Hydrogenolysis or acidic hydrolysis removes the benzyl carbamate group, exposing the free amine for further functionalization.

  • Oxidation/Reduction: Selective oxidation of the piperidine ring or reduction of the amide bond modifies pharmacological properties.

Table 2: Representative Reaction Conditions

Reaction TypeReagents/ConditionsProduct Application
DeprotectionH₂/Pd-C, EtOHFree amine for peptide synthesis
AcylationAcetyl chloride, Et₃NModified receptor affinity

Applications in Drug Discovery

Lead Optimization Strategies

Structural analogs of this compound are explored as:

  • Protease Inhibitors: Targeting HIV-1 protease and SARS-CoV-2 main protease (Mᴾʳᵒ).

  • Antidepressants: Dual serotonin-norepinephrine reuptake inhibition with reduced side-effect profiles.

Pharmacokinetic Profiling

  • Bioavailability: Oral administration in primates showed 55% bioavailability due to enhanced membrane permeability from the 3-methylbutyryl group.

  • Metabolism: Hepatic clearance primarily via CYP3A4, with a half-life of 6.2 hours.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator